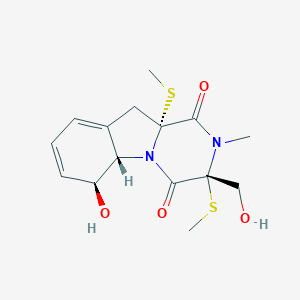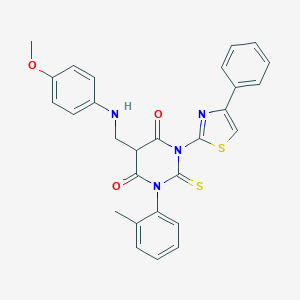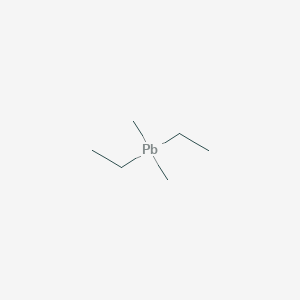
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone, also known as DCPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone is not fully understood. However, studies have shown that 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone inhibits the activity of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular processes, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has also been shown to inhibit the activity of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. In vivo studies have shown that 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone exhibits low toxicity levels in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone in lab experiments include its relatively simple synthesis method, high yields, and potential applications in various fields. The limitations of using 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone in lab experiments include its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone. One potential direction is the further investigation of its potential applications in medicinal chemistry, particularly in the development of antitumor agents. Another potential direction is the development of more efficient synthesis methods for 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone. Additionally, the study of the mechanism of action of 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone could provide insights into the development of new drugs that target specific enzymes involved in cellular processes.
Métodos De Síntesis
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone can be synthesized through a reaction between 2-amino-5,6-dichloropyridine and phenyl isocyanate. The reaction is catalyzed by a base, and the resulting product is purified through recrystallization. The synthesis of 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone is relatively simple, and the compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In agriculture, 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been studied for its potential use as a herbicide. In material science, 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been used as a building block for the synthesis of various polymeric materials.
Propiedades
Número CAS |
1698-58-4 |
|---|---|
Nombre del producto |
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone |
Fórmula molecular |
C10H6Cl2N2O |
Peso molecular |
241.07 g/mol |
Nombre IUPAC |
5,6-dichloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-6-9(15)14(13-10(8)12)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
BMKCLGBWAXSQQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)Cl)Cl |
Otros números CAS |
1698-58-4 |
Sinónimos |
5,6-dichloro-2-phenyl-pyridazin-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



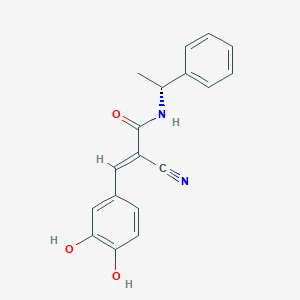
![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)
![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)
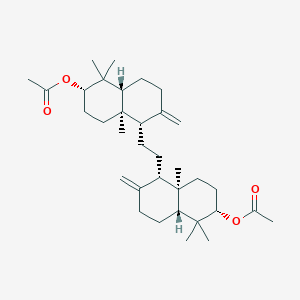
![2-(Pyrazin-2-yl)benzo[d]thiazole](/img/structure/B161255.png)

